REACTION_SMILES
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[CH3:25][OH:26].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH:9]2[C:10]([C:17](=[O:18])[O:19][CH3:20])=[C:11]([CH3:16])[NH:12][C:13](=[O:15])[CH2:14]2)[cH:7][cH:8]1)([F:21])[F:22].[Na+:24].[OH-:23].[OH2:27]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH:9]2[C:10]([C:17](=[O:18])[OH:19])=[C:11]([CH3:16])[NH:12][C:13](=[O:15])[CH2:14]2)[cH:7][cH:8]1)([F:21])[F:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1=C(C)NC(=O)CC1c1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1=C(C(=O)O)C(c2ccc(C(F)(F)F)cc2)CC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |